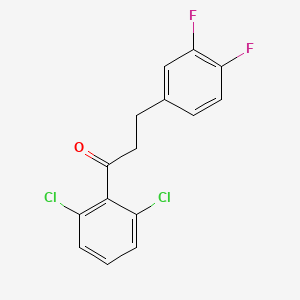

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of the compound mentioned, although it is not directly synthesized in the provided papers, similar methodologies can be inferred. For instance, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone as described in the first paper involves the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with other reagents to introduce the morpholino group . This process likely involves nucleophilic substitution reactions and the formation of intermediate compounds. The synthesis is characterized by various spectro

Aplicaciones Científicas De Investigación

1. Metabolite Characterization and Safety Evaluation

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone, through its derivative compounds, plays a significant role in pharmacokinetics and safety evaluation. For instance, in the study of the orexin 1 and 2 receptor antagonist [14C]SB-649868, it was crucial in understanding the metabolism and safety of the drug in humans. The compound was part of the molecular structure that underwent extensive metabolism, with significant findings on the elimination and metabolic pathways, providing insights into the drug's safety and efficacy (Renzulli et al., 2011).

2. Radiotracer Development for Clinical Applications

Compounds related to 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone have been utilized in developing radiotracers for clinical research. For instance, 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, incorporated structural elements related to 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone. This development is crucial for conditions like multiple sclerosis and provides insights into the safety, dosimetry, and characteristics of such radiotracers in human subjects (Brier et al., 2022).

3. Environmental and Human Biomonitoring

Derivatives of 4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone have been studied for their presence and impact in environmental and human biomonitoring. Research has focused on understanding the prevalence and implications of such compounds in human urine samples, reflecting exposure to various consumer products. These studies are pivotal for assessing human exposure levels and potential health implications related to environmental contaminants (Wang et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

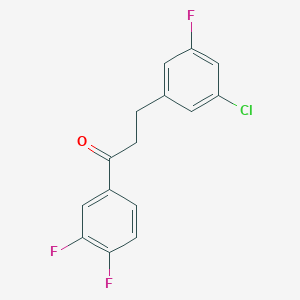

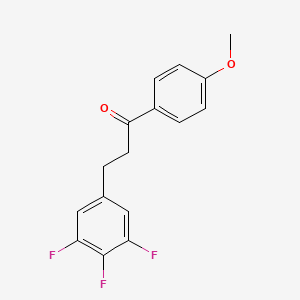

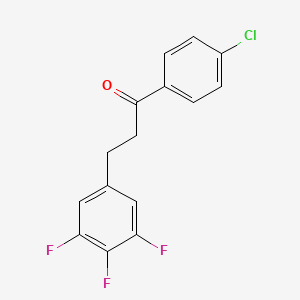

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXAABNAFRPJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645124 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone | |

CAS RN |

898760-46-8 |

Source

|

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.